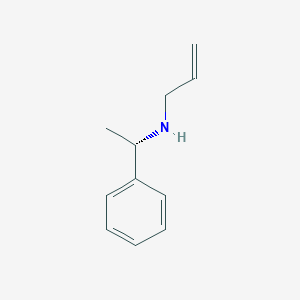
(S)-N-allyl-alpha-methylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-allyl-alpha-methylbenzylamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
(S)-N-allyl-alpha-methylbenzylamine has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure drugs, which are crucial for efficacy and safety in therapeutic applications.
Allergy and Respiratory Treatments
One notable application is in the development of drugs that treat allergies and respiratory issues. The compound's ability to form stable complexes with biological targets enhances its potential as a therapeutic agent .
Integrin Antagonists
Research has shown that this compound can be utilized in the synthesis of αvβ3 integrin antagonists, which are important in cancer therapy. The compound serves as a precursor in the production of β-amino acid esters through diastereoselective reactions, facilitating the creation of effective anti-cancer agents .
Synthetic Applications
The compound plays a critical role in synthetic organic chemistry, particularly in C–N bond formation processes.
Palladium-Catalyzed Reactions
This compound is involved in palladium-catalyzed cross-coupling reactions, which are essential for synthesizing anilines and their derivatives. These reactions enable the formation of complex molecular architectures that are pivotal in drug discovery .
Asymmetric Synthesis
The compound has been employed in asymmetric synthesis methodologies, where it acts as a chiral auxiliary or ligand. For instance, its application in rhodium-catalyzed reactions has demonstrated high enantioselectivity, yielding products with significant biological activity .
Mechanistic Studies
Recent studies have investigated the mechanistic pathways involving this compound. Understanding these mechanisms is vital for optimizing reaction conditions and improving yields.
NMR Studies
Theoretical studies using NMR have revealed unique rearrangements and interactions of this compound with alkali metals, providing insights into its reactivity and stability under various conditions .
Synthesis of Chiral Amines
A significant case study involves the use of this compound in synthesizing chiral secondary amines through Lewis base catalysis. This method has shown promise for producing enantiomerically pure amines with high yields .
Development of Antimalarial Drugs
Another case study highlights its role in the synthesis of chiral compounds used in antimalarial medications, demonstrating its versatility and importance in addressing global health issues .
Eigenschaften
CAS-Nummer |
115914-08-4 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
N-[(1S)-1-phenylethyl]prop-2-en-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m0/s1 |
InChI-Schlüssel |
GGNXWCWCESEPFK-JTQLQIEISA-N |
SMILES |
CC(C1=CC=CC=C1)NCC=C |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)NCC=C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCC=C |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















